

A Technical Guide to the Physical Properties of 3-Bromosalicylaldehyde

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzaldehyde

Cat. No.: B158676

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 3-Bromosalicylaldehyde. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of its inhibitory action.

Core Physical and Chemical Properties

3-Bromosalicylaldehyde is a substituted salicylaldehyde with the chemical formula $C_7H_5BrO_2$. It presents as a pale yellow solid and is known to be air-sensitive. The compound's properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrO ₂	
Molecular Weight	201.02 g/mol	
CAS Number	1829-34-1	
Appearance	Pale Yellow Solid	
Melting Point	53-58 °C	[1]
Boiling Point	Not experimentally determined.	
Solubility	Soluble in benzene, chloroform, ether, acetone, and methanol.	[1]
Purity	Typically ≥98.0% (GC)	

Note on Melting Point Discrepancy: While some sources report a melting point of approximately 130°C, a more frequently cited and specific range is 53-58°C from chemical suppliers and synthesis literature. This discrepancy may arise from different crystalline forms or the presence of impurities in earlier measurements.

Experimental Protocols

The determination of the physical properties of 3-Bromosalicylaldehyde follows established laboratory procedures for organic compounds.

Melting Point Determination

The melting point is a critical indicator of purity. A common and reliable method is the capillary tube method.

Protocol:

- A small, finely powdered sample of 3-Bromosalicylaldehyde is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which provides controlled heating.

- The sample is heated gradually, and the temperature is monitored closely.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
- For accurate results, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.

Solubility Assessment

The solubility of 3-Bromosalicylaldehyde in various solvents can be determined through standardized qualitative solubility tests.

Protocol:

- Approximately 10-20 mg of 3-Bromosalicylaldehyde is placed in a series of test tubes.
- To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, chloroform, benzene) is added.
- The tubes are agitated or vortexed to facilitate dissolution.
- The solubility is observed and categorized as soluble, partially soluble, or insoluble based on the visual clarity of the resulting mixture.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of 3-Bromosalicylaldehyde.

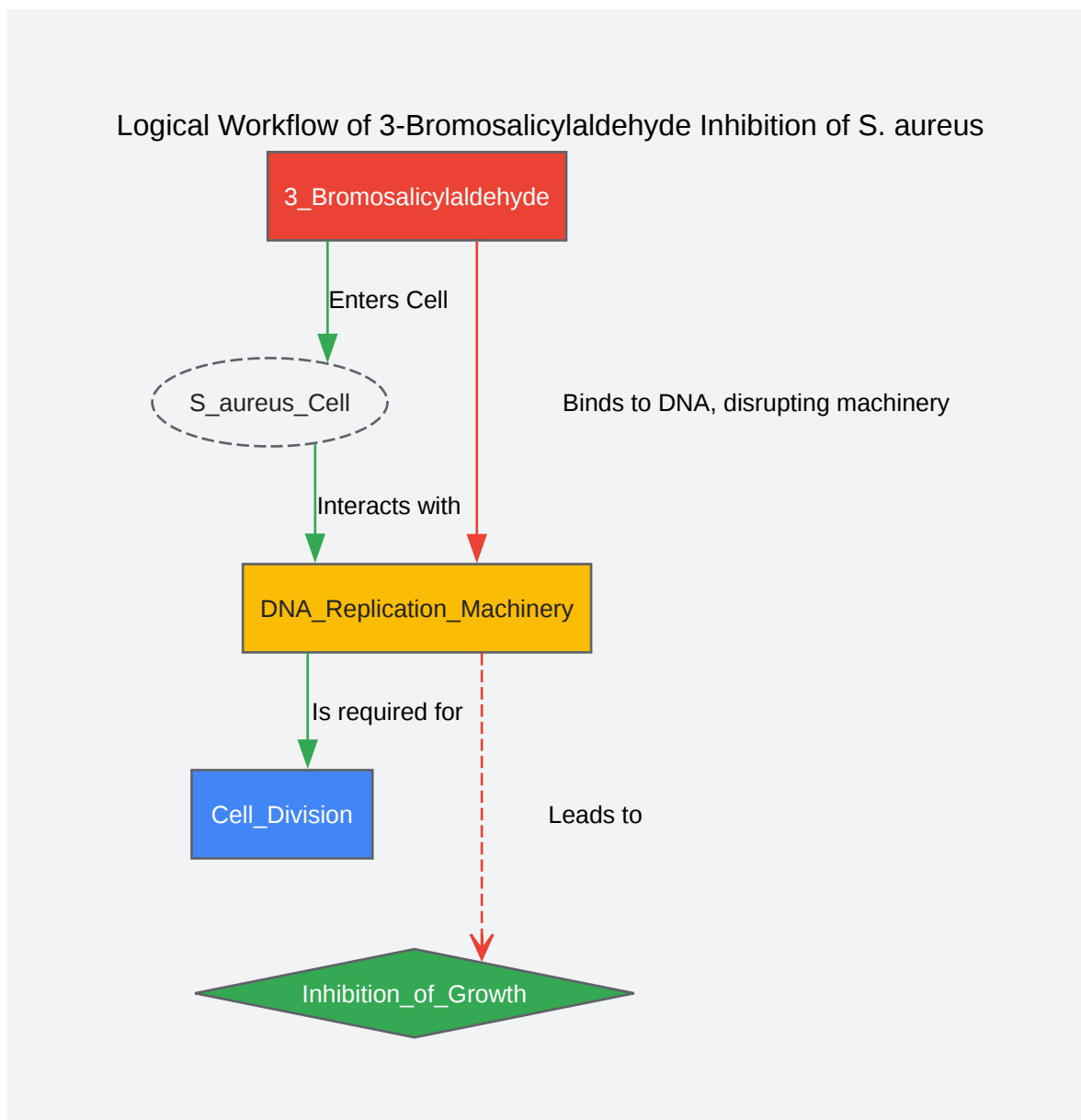
General Sample Preparation for Spectroscopy:

- NMR (^1H and ^{13}C): A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- FT-IR: The solid sample can be analyzed as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

- UV-Vis: A dilute solution of the compound is prepared in a suitable solvent (one that does not absorb in the region of interest, such as ethanol or cyclohexane). The concentration is adjusted to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1 AU).

Mechanism of Action: Inhibition of *Staphylococcus aureus*

3-Bromosalicylaldehyde has been identified as an inhibitor of *Staphylococcus aureus* growth. The proposed mechanism of action involves the compound binding to the bacterial DNA, which in turn prevents cellular division.^[1] While the precise molecular interactions are a subject of ongoing research, a simplified logical workflow of this inhibitory pathway is presented below.

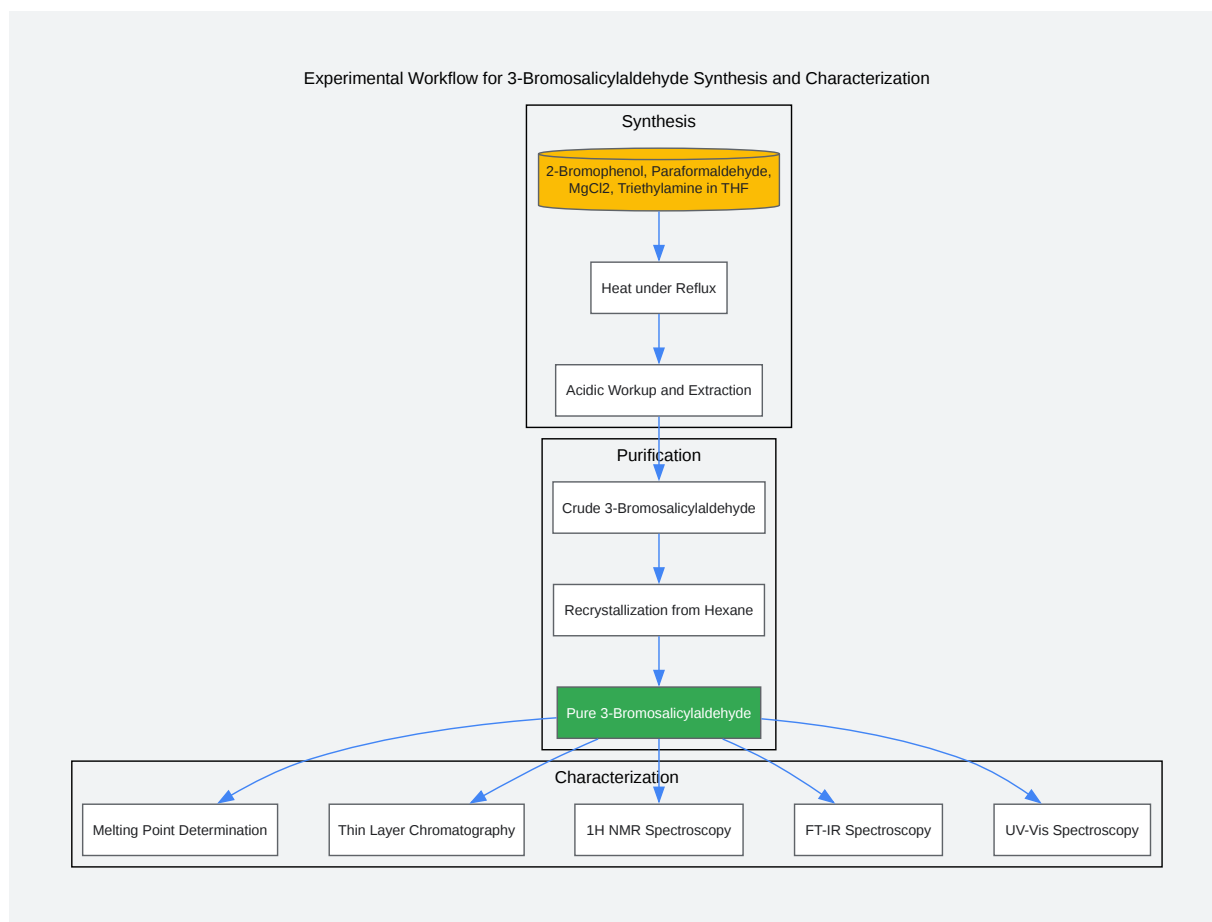


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Caption: Logical workflow of 3-Bromosalicylaldehyde's inhibitory action on *S. aureus*.

Experimental Workflow for Synthesis and Characterization

The synthesis of 3-Bromosalicylaldehyde is typically achieved through the ortho-formylation of 2-bromophenol. A general experimental workflow from synthesis to characterization is outlined below.



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Caption: General workflow for the synthesis and characterization of 3-Bromosalicylaldehyde.

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References

- 1. 3-Bromosalicylaldehyde | 1829-34-1 | FB11100 | Biosynth [biosynth.com]
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